molecular formula C12H9NO3 B2544833 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-30-0

9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione

Cat. No.: B2544833
CAS No.: 60442-30-0
M. Wt: 215.208
InChI Key: SKOXVNIBOOHGLR-UHFFFAOYSA-N
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Description

Structural Characterization of 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction serves as the definitive technique for determining the three-dimensional molecular structure of this compound through precise measurement of interatomic distances and bond angles. The crystallographic analysis reveals the spatial arrangement of atoms within the tricyclic framework, providing fundamental insights into the planarity of the indole moiety and the conformational preferences of the fused pyranodione ring system. Single crystal X-ray diffraction studies enable determination of the unit cell parameters, space group symmetry, and atomic coordinates that define the molecular geometry in the solid state.

The diffraction pattern analysis follows Bragg's law, where constructive interference occurs at specific angles defined by the relationship 2d sin θ = nλ, allowing for precise determination of lattice parameters and atomic positions. For pyrano-indole systems, the crystallographic data typically reveals the coplanar nature of the indole bicyclic system with slight deviations arising from the fused pyranodione ring. The systematic measurement of diffraction intensities provides quantitative information about electron density distributions and enables refinement of atomic coordinates to high precision.

Crystallographic studies of related indole-containing heterocycles demonstrate the importance of intermolecular interactions in determining solid-state packing arrangements. The presence of the carbonyl groups in the 1,3-dione moiety creates potential hydrogen bonding sites that influence crystal packing and molecular orientation. X-ray diffraction data collection typically employs copper or molybdenum radiation sources, with detector systems measuring scattered intensities across the full range of accessible diffraction angles to ensure complete structural determination.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound through analysis of chemical shifts, coupling patterns, and signal multiplicities. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the methyl substituent attached to the nitrogen atom, typically appearing as a singlet in the region of 3-4 parts per million due to the electron-withdrawing nature of the adjacent indole system. The aromatic protons of the indole ring system display complex multipicity patterns in the 7-8 parts per million region, reflecting the electronic environment and substitution pattern of the benzene ring.

The methylene protons at the 4-position of the pyrano ring appear as a characteristic singlet or AB system, depending on the conformational dynamics and magnetic equivalence of these protons. ¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons of the 1,3-dione moiety resonating in the characteristic region around 160-185 parts per million, providing direct evidence for the presence of the dicarbonyl functionality. The indole carbon framework exhibits signals distributed across the aromatic region, with the quaternary carbons appearing at distinct chemical shifts that reflect their unique electronic environments.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable assignment of complex coupling networks and confirmation of structural connectivity. These advanced techniques are particularly valuable for distinguishing between regioisomers and confirming the substitution pattern around the heterocyclic framework. The integration patterns and coupling constants provide quantitative information about the number of equivalent protons and their spatial relationships within the molecular structure.

Infrared (IR) and Raman Vibrational Profiling

Infrared spectroscopy reveals the characteristic vibrational modes of this compound through identification of specific functional group frequencies and their intensities. The carbonyl stretching vibrations of the 1,3-dione moiety appear as intense absorption bands in the 1650-1750 wavenumber region, with the exact frequency depending on the degree of conjugation and hydrogen bonding interactions. The indole nitrogen-hydrogen stretching vibration, when present, typically appears as a broad absorption around 3200-3400 wavenumbers, though this may be absent in N-methylated derivatives.

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, providing fingerprint information for the indole ring system. Carbon-hydrogen bending vibrations appear in the 1000-1300 wavenumber range, while out-of-plane aromatic hydrogen deformation modes occur in the 700-900 wavenumber region. The methyl group attached to the nitrogen exhibits characteristic symmetric and asymmetric stretching modes around 2800-3000 wavenumbers.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes that may be weak or absent in infrared spectra. The technique is particularly valuable for characterizing the aromatic ring breathing modes and the symmetric carbonyl stretching vibrations of the dione functionality. Resonance Raman spectroscopy, when employed with appropriate excitation wavelengths, can selectively enhance vibrations associated with the chromophoric indole system, providing detailed information about the electronic-vibrational coupling in this heterocyclic framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation pathways characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the molecular weight of the compound, with isotope patterns reflecting the natural abundance of carbon-13 and nitrogen-15. Electron impact ionization typically produces characteristic fragmentation patterns involving loss of carbon monoxide from the dione moiety, resulting in prominent fragment ions at mass-to-charge ratios corresponding to sequential losses of 28 mass units.

The base peak in the mass spectrum often corresponds to the indole-containing fragment following cleavage of the pyrano ring, reflecting the stability of the aromatic indole cation. Alpha-cleavage adjacent to the carbonyl groups produces fragment ions that provide structural confirmation for the dione functionality. The nitrogen-containing fragments exhibit characteristic isotope patterns that aid in distinguishing nitrogen-containing ions from hydrocarbon fragments.

Tandem mass spectrometry techniques enable detailed analysis of fragmentation mechanisms through collision-induced dissociation of mass-selected precursor ions. These experiments provide definitive structural information by mapping the connectivity between different portions of the molecule and confirming the substitution pattern. High-resolution mass spectrometry determines exact masses that distinguish between isobaric fragments and provide elemental composition information for unknown fragment ions, supporting comprehensive structural elucidation.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Molecular Geometry

Density Functional Theory calculations provide theoretical predictions of the optimized molecular geometry for this compound through quantum mechanical treatment of the electronic structure. The B3LYP functional with 6-311+G(2d,p) basis sets represents a commonly employed computational approach that balances accuracy with computational efficiency for heterocyclic systems. These calculations reveal the preferred conformational arrangements, including the planarity of the indole system and the puckering of the pyrano ring.

The optimized geometry typically shows the indole bicycle maintaining near-perfect planarity, with deviations of less than 0.1 Angstroms from the mean plane. The pyrano ring adopts a half-chair or envelope conformation to minimize steric interactions while maintaining optimal overlap of the carbonyl orbitals with the aromatic system. Bond lengths calculated through Density Functional Theory methods generally agree within 0.02 Angstroms of experimental X-ray crystallographic values, providing validation for the computational approach.

Geometric parameters derived from Density Functional Theory optimization include carbon-carbon bond lengths in the aromatic system ranging from 1.38-1.42 Angstroms, carbon-oxygen double bonds of approximately 1.22 Angstroms, and carbon-nitrogen bond lengths of 1.35-1.45 Angstroms depending on the hybridization state. Dihedral angles characterizing the relative orientation of the fused ring systems provide insight into the molecular flexibility and preferred conformational states in solution versus the solid state.

HOMO-LUMO Electronic Structure Analysis

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis reveals the electronic properties that govern the chemical reactivity and spectroscopic behavior of this compound. The Highest Occupied Molecular Orbital typically exhibits significant electron density localized on the indole nitrogen and the adjacent aromatic carbon atoms, reflecting the electron-rich nature of the indole system. The Lowest Unoccupied Molecular Orbital shows substantial contribution from the carbonyl carbon atoms of the 1,3-dione moiety, indicating the electrophilic character of these centers.

The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides insight into the electronic excitation energies and optical properties of the compound. For indole-containing heterocycles, this gap typically ranges from 3-5 electron volts, corresponding to absorption in the ultraviolet region of the electromagnetic spectrum. The magnitude of this energy gap influences the compound's photostability and potential applications in photochemical processes.

Molecular orbital analysis reveals the extent of conjugation between the indole aromatic system and the carbonyl groups of the dione moiety, providing insight into the electronic delocalization that stabilizes the molecular structure. The orbital coefficients and nodal patterns indicate the sites most susceptible to electrophilic and nucleophilic attack, guiding predictions of chemical reactivity and potential synthetic transformations. Natural bond orbital analysis complements the molecular orbital description by partitioning the electron density into localized bond and lone pair contributions, providing a more intuitive understanding of the bonding patterns and charge distributions within the heterocyclic framework.

Properties

IUPAC Name

9-methyl-4H-pyrano[3,4-b]indole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(14)16-12(15)11(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOXVNIBOOHGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)OC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Analysis

9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione features a fused pyranoindole-dione system with a methyl group at the 9-position. Its molecular formula (C₁₂H₉NO₃) and calculated molecular weight (215.20 g/mol) align with the bicyclic framework composed of a pyran ring fused to an indole-dione moiety. The planar structure, confirmed by XLogP3-AA (1.6) and rotatable bond count (0), suggests rigidity conducive to bioactivity.

Multi-Step Synthesis Strategies

β-Aminoester Formation and Cyanoacetamide Coupling

The synthesis begins with benzylamine or p-methoxybenzylamine derivatives reacting with ethyl acrylate in the presence of copper(II) acetate (Cu(OAc)₂) to yield β-aminoesters (47–57% yields). Subsequent coupling with cyanoacetic acid using N,-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in methylene chloride affords tertiary cyanoacetamides (46–63% yields).

Reaction conditions :

  • Solvent : Methylene chloride
  • Catalyst : DCC/HOBt
  • Temperature : 0°C to room temperature

Dieckmann Cyclization for Dihydropyridone Formation

Cyanoacetamides undergo intramolecular cyclization via a modified Dieckmann condensation under acidic conditions using Amberlyst A-26 resin. This step forms the dihydropyridone ring (55–64% yields). Amberlyst A-26, a macroreticular ion-exchange resin, enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

Critical parameters :

  • Catalyst : Amberlyst A-26
  • Solvent : Methanol
  • Reaction time : 16 hours

Methylation and Heterocyclization

The hydroxyl group on the dihydropyridone intermediate is methylated using dimethyl sulfate and sodium hydride (NaH) in tetrahydrofuran (THF), achieving 37–63% yields. Subsequent heterocyclization with methyl thioglycolate under reflux conditions (65°C, 12 hours) completes the pyranoindole-dione framework (20–67% yields).

Alternative Synthetic Routes

Oxidation of Indane Derivatives

Indane-1,3-dione derivatives, synthesized via oxidation of indane precursors, offer a divergent pathway. For example, N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO) oxidize indane to indane-1,3-dione, though yields remain low (17–18%).

Limitations :

  • High reagent cost
  • Competing side reactions

Knoevenagel Condensation

Malononitrile reacts with indane-1,3-dione under basic conditions (sodium acetate or piperidine) to form dicyano-substituted derivatives. While applicable to functionalized indane-diones, this method produces inseparable isomer mixtures when substituents are present.

Optimization and Yield Analysis

The table below summarizes key steps, conditions, and yields from the primary synthesis route:

Step Reagents/Catalysts Solvent Temperature Yield (%)
β-Aminoester formation Cu(OAc)₂, ethyl acrylate RT 47–57
Cyanoacetamide coupling DCC/HOBt CH₂Cl₂ 0°C → RT 46–63
Dieckmann cyclization Amberlyst A-26 MeOH RT 55–64
Methylation (CH₃)₂SO₄, NaH THF 40°C 37–63
Heterocyclization Methyl thioglycolate MeOH 65°C 20–67

Mechanistic Insights

Role of Amberlyst A-26 in Cyclization

Amberlyst A-26 facilitates proton transfer during Dieckmann condensation, stabilizing enolate intermediates and reducing side reactions. Its macroporous structure enhances substrate accessibility, improving reaction kinetics.

Stereoelectronic Effects in Heterocyclization

Electron-withdrawing groups (e.g., cyano) on the dihydropyridone ring direct regioselectivity during thiophene ring formation. Methylation at the 9-position sterically shields the indole nitrogen, preventing undesired tautomerization.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert it to more reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential biological activities. Notably:

  • Antibacterial Activity : Research indicates that derivatives of 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione exhibit moderate antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory and Anticancer Potential : The indole framework is often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

Biochemical Studies

The compound is utilized in proteomics research to study protein interactions and functions. Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors. These studies are critical for understanding the pharmacodynamics and pharmacokinetics of this compound.

Synthetic Chemistry

As a building block in synthetic chemistry, this compound serves as a precursor for creating more complex bioactive molecules. Its unique structural features allow for further functionalization and modification in synthetic pathways.

Case Studies

StudyFindings
Ali et al., 1977Investigated the synthesis and potential applications of compounds related to this compound in medicinal chemistry .
Antibacterial ResearchDemonstrated moderate antibacterial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Interaction StudiesFocused on binding affinity with specific biological targets; findings indicate significant interactions that could lead to therapeutic applications.

Mechanism of Action

The mechanism of action of 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione involves its interaction with molecular targets and pathways

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 9-methyl group in the target compound enhances lipophilicity compared to hydroxylated derivatives like 4g . However, glycosylation at the 9-position (e.g., α-L-arabinopyranosides 3j and 3m) improves water solubility and antibacterial efficacy .
  • Synthetic Flexibility : Unlike pyridoindole carboxamides (e.g., 5e), which require amide coupling , the target compound undergoes diverse reactions, such as hydrazone formation and glycosylation .
  • Thermal Stability : Derivatives like compound 11 (mp 180–182°C) and 4g (mp 220°C) exhibit higher melting points than the oily pyridoindole carboxamides (e.g., 12) , suggesting stronger intermolecular interactions in the solid state.

Biological Activity

9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione (commonly referred to as 9-MDPI) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C12H9NO3
  • Molecular Weight : 215.20 g/mol
  • CAS Number : 60442-30-0

Biological Activity Overview

The biological activity of 9-MDPI has been investigated in various studies, revealing a range of pharmacological effects:

  • Anticancer Activity :
    • Research indicates that derivatives of indole compounds, such as 9-MDPI, exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that similar structures can inhibit cell proliferation in human cancer cells (e.g., A549 and MDA-MB-231) .
    • A study reported that the compound demonstrates significant inhibition of cancer cell growth through apoptosis induction mechanisms .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against several bacterial strains. For instance, derivatives of indole compounds have been noted for their effectiveness against Staphylococcus aureus and other pathogens .
    • The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that 9-MDPI could also possess similar antimicrobial efficacy .
  • Anti-inflammatory Effects :
    • Indole derivatives have been linked to anti-inflammatory activity through the inhibition of nitric oxide synthase (iNOS), which is crucial in inflammatory responses. The IC50 values for related compounds indicate potential for therapeutic use in inflammatory diseases .

The biological effects of 9-MDPI are primarily attributed to its structural characteristics that allow it to interact with biological targets:

  • Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis. Studies suggest that it can modulate pathways such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival .
  • Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, particularly targeting enzymes involved in cancer progression and inflammation .

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of 9-MDPI on human lung cancer cells (A549). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics. The study concluded that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of 9-MDPI were assessed against various bacterial strains. The compound exhibited significant inhibitory effects with MIC values indicating strong activity against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerCytotoxicity against A549 cells
AntimicrobialEffective against S. aureus
Anti-inflammatoryiNOS inhibition

Q & A

Q. What are the established synthetic routes for 9-methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione, and what methodologies ensure optimal yields?

The synthesis typically begins with DL-Tryptophan as a precursor. Key steps include:

  • Esterification : Thionyl chloride converts DL-Tryptophan to its ethyl ester .
  • Pictet-Spengler cyclization : Trifluoroacetic acid (TFA) facilitates the formation of the tricyclic core via condensation with aldehydes .
  • Oxidation : Potassium permanganate (KMnO₄) oxidizes intermediates to generate the pyran ring system .
  • Methylation : Methyl iodide (CH₃I) in the presence of KOH introduces the 9-methyl group . Yields (25–78%) depend on reaction optimization, including solvent choice and catalyst purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity and substituent positions (e.g., methyl groups at δ 2.5–3.5 ppm) .
  • Elemental Analysis : Validates molecular composition (e.g., C, H, N within ±0.3% of theoretical values) .
  • Mass Spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in a ventilated area, away from oxidizers, at 2–8°C to prevent decomposition .
  • PPE : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Decomposition Risks : Thermal degradation may release toxic gases (e.g., CO, NOₓ); conduct reactions in fume hoods .
  • Emergency Measures : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Quantum mechanical calculations, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, predict reactivity and charge distribution. Key findings include:

  • HOMO-LUMO gaps : Correlate with stability and electron transfer tendencies .
  • Electrophilicity Index : Guides predictions of nucleophilic attack sites . Software like Gaussian (DFT/B3LYP/6-31G**) is commonly employed .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl, methoxy groups) and evaluate bioactivity trends .
  • Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition, cytotoxicity) to compare IC₅₀ values .
  • Statistical Validation : Apply multivariate analysis to distinguish assay-specific artifacts from true structure-dependent effects .

Q. How do oxidation conditions influence the regioselectivity of pyrano-indole ring formation?

  • Oxidant Selection : KMnO₄ favors dihydroxy intermediates, while milder agents (e.g., DDQ) may preserve sensitive functional groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side products .
  • Monitoring Tools : TLC or HPLC tracks reaction progress and identifies byproducts early .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose columns) for HPLC separation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions .
  • Crystallization : Optimize solvent polarity to isolate enantiomers via differential solubility .

Methodological Notes

  • Purification : Silica gel column chromatography (hexane/EtOAC gradients) effectively isolates pure products .
  • Yield Optimization : Pre-drying reagents and inert atmospheres (N₂/Ar) minimize hydrolysis/oxidation side reactions .
  • Data Reproducibility : Cross-validate spectroscopic results with multiple techniques (e.g., NMR + IR) to confirm structural assignments .

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